(S)-6-(Hydroxymethyl)morpholin-3-one
Overview
Description
“(S)-6-(Hydroxymethyl)morpholin-3-one” is a chemical compound with the molecular formula C5H9NO3 and a molecular weight of 131.13 . It is used as a building block in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “(S)-6-(Hydroxymethyl)morpholin-3-one” consists of 5 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“(S)-6-(Hydroxymethyl)morpholin-3-one” has a molecular weight of 131.13 . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis of Substituted Sulfamidates
Morpholine is a key heterocyclic component in medicinal chemistry, with its derivatives playing a crucial role in enhancing the properties of pharmaceuticals. The synthesis of 3-hydroxymethylmorpholine building blocks and their sulfamidates has been explored, providing a pathway to enantiomerically pure morpholine derivatives (Stojiljkovic et al., 2022).
Synthesis of Enantiopure Morpholines
The development of enantiopure morpholine derivatives through selenocyclofunctionalization demonstrates the importance of chirality in achieving specific pharmacological effects. This approach allows for the control of regio- and stereochemistry in the synthesis process (Pedrosa et al., 2006).
Development of Bridged Bicyclic Morpholines
Bridged bicyclic morpholines, such as 3-oxa-6-azabicyclo[3.1.1]heptane, are notable for their similar lipophilicity to morpholine and potential as building blocks in medicinal chemistry. The synthesis process for these morpholine isoteres has been elaborated, emphasizing their achiral nature and structural significance (Walker et al., 2012).
Chiral Morpholine Alcohols as Ligands
Chiral C/N-functionalized morpholine alcohols have been synthesized from serine, highlighting their utility as catalytic ligands. These compounds enhance the stereoselectivity in chemical reactions, such as diethylzinc addition to aldehydes, showcasing the versatility of morpholine derivatives in asymmetric catalysis (Dave & Sasaki, 2006).
Enantiomerically Pure Morpholines Synthesis
An efficient one-pot procedure for synthesizing enantiomerically pure 2-(hydroxymethyl)morpholines has been developed. This highlights the diversity of substitution patterns achievable in morpholine derivatives and their significance in synthesizing chiral compounds (Breuning et al., 2007).
Morpholine Derivatives in Malaria Treatment
Morpholine analogs functionalized with hydroxyethylamine pharmacophore have shown potential as anti-malarial agents. Specific analogs like 6k demonstrate significant inhibitory concentration against Plasmodium falciparum, indicating the therapeutic potential of morpholine derivatives in treating malaria (Upadhyay et al., 2021).
Ring-Opening Polymerization of Morpholine Derivatives
The enzymatic ring-opening polymerization of morpholine derivatives illustrates a novel approach to synthesizing poly(ester amide)s. This process is significant for developing biocompatible polymers with tailored properties for various applications (Feng et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(6S)-6-(hydroxymethyl)morpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-2-4-1-6-5(8)3-9-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMELBDGPDOJCTC-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OCC(=O)N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466028 | |
Record name | (S)-6-(Hydroxymethyl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-(Hydroxymethyl)morpholin-3-one | |
CAS RN |
847805-30-5 | |
Record name | (S)-6-(Hydroxymethyl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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